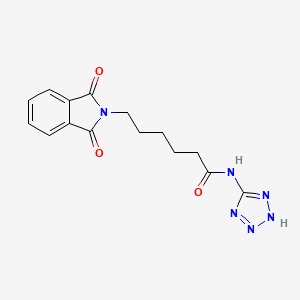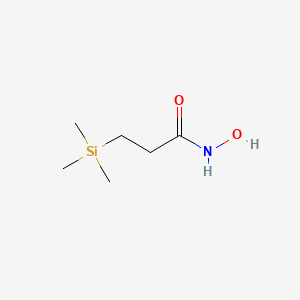
N-Hydroxy-3-(trimethylsilyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3-(trimethylsilyl)propanamide is an organic compound that belongs to the class of carboxylic acid derivatives. It is characterized by the presence of a hydroxy group, a trimethylsilyl group, and a propanamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3-(trimethylsilyl)propanamide typically involves the reaction of 3-(trimethylsilyl)propanoyl chloride with hydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent the decomposition of the hydroxylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: N-Hydroxy-3-(trimethylsilyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents such as halogens or organometallic compounds are used under various conditions depending on the desired substitution.
Major Products:
Oxidation: Formation of 3-(trimethylsilyl)propanal.
Reduction: Formation of N-hydroxy-3-(trimethylsilyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
N-Hydroxy-3-(trimethylsilyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Hydroxy-3-(trimethylsilyl)propanamide involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with other molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity and stability. The amide group can participate in various chemical reactions, making the compound versatile in its applications.
Comparaison Avec Des Composés Similaires
- N-Hydroxy-3-(trimethoxysilyl)propanamide
- N-Hydroxy-3-(triethoxysilyl)propanamide
- N-Hydroxy-3-(triphenylsilyl)propanamide
Comparison: N-Hydroxy-3-(trimethylsilyl)propanamide is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and lipophilicity. Compared to its analogs with different silyl groups, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
100648-08-6 |
|---|---|
Formule moléculaire |
C6H15NO2Si |
Poids moléculaire |
161.27 g/mol |
Nom IUPAC |
N-hydroxy-3-trimethylsilylpropanamide |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2,3)5-4-6(8)7-9/h9H,4-5H2,1-3H3,(H,7,8) |
Clé InChI |
HAPSSYKQISVYIN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


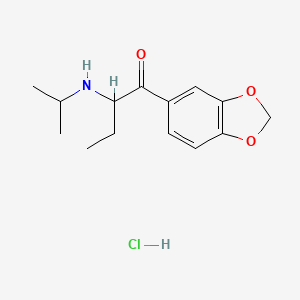
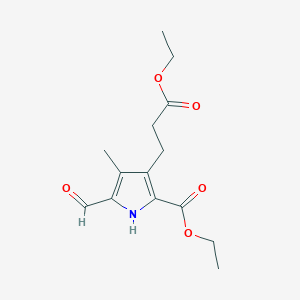


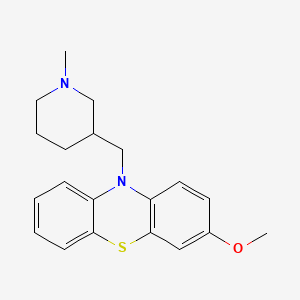

![5-(2-hydroxy-4,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14080630.png)
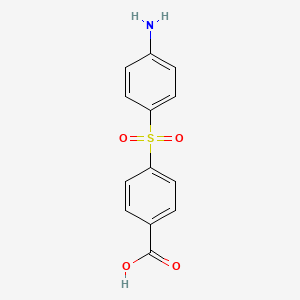
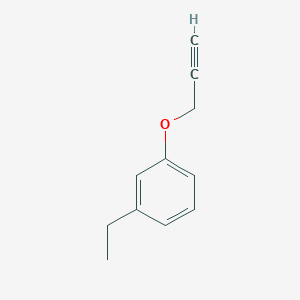

![3-[4-(2-Phenylethenyl)phenyl]prop-2-enehydrazide](/img/structure/B14080648.png)

![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
